6-Fluoroisoquinoline-8-sulfonyl chloride
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Overview
Description
6-Fluoroisoquinoline-8-sulfonyl chloride is a fluorinated isoquinoline derivative Isoquinolines are nitrogen-containing heteroaromatic compounds with a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroisoquinoline-8-sulfonyl chloride typically involves the following steps:
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoroisoquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The fluorine atom on the isoquinoline ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Halogenating Agents: Phosphorus pentachloride, thionyl chloride.
Solvents: Dichloromethane, acetonitrile, and other polar aprotic solvents.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Thioethers: Formed by the reaction with thiols.
Scientific Research Applications
6-Fluoroisoquinoline-8-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 6-Fluoroisoquinoline-8-sulfonyl chloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonyl chloride group can form covalent bonds with active site residues of enzymes, leading to inhibition.
Receptor Binding: The fluorine atom enhances the binding affinity of the compound to certain receptors, modulating their activity.
Comparison with Similar Compounds
- 4-Fluoroisoquinoline-5-sulfonyl chloride
- 6-Chloroisoquinoline-8-sulfonyl chloride
- 6-Fluoroquinoline-8-sulfonyl chloride
Comparison:
- Unique Properties: The presence of both a fluorine atom and a sulfonyl chloride group in 6-Fluoroisoquinoline-8-sulfonyl chloride imparts unique reactivity and binding properties compared to its analogs.
- Reactivity: The fluorine atom increases the electrophilicity of the sulfonyl chloride group, enhancing its reactivity in nucleophilic substitution reactions.
- Applications: While similar compounds are used in various applications, this compound is particularly valuable in the synthesis of bioactive molecules and advanced materials .
Properties
Molecular Formula |
C9H5ClFNO2S |
---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
6-fluoroisoquinoline-8-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClFNO2S/c10-15(13,14)9-4-7(11)3-6-1-2-12-5-8(6)9/h1-5H |
InChI Key |
NOTYBFBPXHIPPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C(C=C(C=C21)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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